6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C10H14N2O2 It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 2,3-dimethoxyaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired tetrahydroquinoxaline ring system. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoxaline derivatives with various substituents.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives with different substituents at specific positions on the ring.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but differs in the position of nitrogen atoms.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains an additional carboxylic acid group.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Contains a methyl group at a different position.
Uniqueness
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline is unique due to its specific arrangement of methoxy groups and the tetrahydroquinoxaline ring system.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C10H14N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
OKGPUDIFUGUFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.